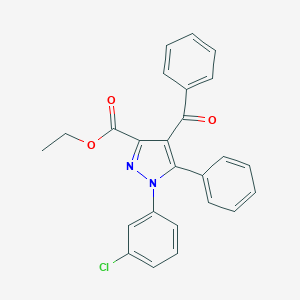
ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate, also known as EBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the target organism. In cancer cells, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In fungi, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been shown to inhibit the activity of chitin synthase, an enzyme that is essential for fungal cell wall synthesis.
Biochemical and Physiological Effects:
ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been shown to exhibit various biochemical and physiological effects, depending on the target organism and the concentration of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate used. In cancer cells, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In fungi, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been shown to inhibit fungal cell wall synthesis, leading to the inhibition of fungal growth. In insects, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been shown to disrupt the nervous system, leading to paralysis and death.
実験室実験の利点と制限
Ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has several advantages for lab experiments, including its relatively low cost, high stability, and ease of synthesis. However, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate also has some limitations, including its low solubility in water and its potential toxicity to non-target organisms. Therefore, researchers need to carefully consider the concentration and application method of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate in their experiments.
将来の方向性
There are several future directions for the research on ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate. One direction is to explore the potential applications of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate in other fields, such as energy storage and catalysis. Another direction is to optimize the synthesis method of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate to increase the yield and purity of the compound. Additionally, researchers can investigate the structure-activity relationship of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate to identify more potent and selective analogs. Finally, researchers can explore the potential of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate as a lead compound for drug development.
合成法
The synthesis of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate involves the reaction between 3-chlorobenzaldehyde, ethyl acetoacetate, and phenyl hydrazine in the presence of a catalyst. The reaction proceeds through a multistep process, resulting in the formation of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate. The yield of ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate can be increased by optimizing the reaction conditions, such as temperature, time, and the amount of catalyst used.
科学的研究の応用
Ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been shown to exhibit anti-inflammatory, anticancer, and antifungal activities. In material science, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been used as a precursor for the synthesis of metal-organic frameworks and other functional materials. In agriculture, ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been used as a pesticide due to its insecticidal and fungicidal properties.
特性
分子式 |
C25H19ClN2O3 |
|---|---|
分子量 |
430.9 g/mol |
IUPAC名 |
ethyl 4-benzoyl-1-(3-chlorophenyl)-5-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C25H19ClN2O3/c1-2-31-25(30)22-21(24(29)18-12-7-4-8-13-18)23(17-10-5-3-6-11-17)28(27-22)20-15-9-14-19(26)16-20/h3-16H,2H2,1H3 |
InChIキー |
JDHMWTFDIALPNK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
正規SMILES |
CCOC(=O)C1=NN(C(=C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4Z)-5-imino-1-phenyl-4-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-amine](/img/structure/B292244.png)
![1-[4-[(4-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea](/img/structure/B292245.png)
![1-[4-[(4-methylphenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea](/img/structure/B292246.png)
![(3E)-3-[(2-fluorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292250.png)
![(3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292252.png)
![(3E)-3-[(3-methoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292253.png)
![(3Z)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292255.png)
![(3Z)-3-[(3-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292259.png)
![(10E)-10-(1,3-benzodioxol-5-ylhydrazinylidene)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione](/img/structure/B292260.png)
![(3Z)-3-[(3-methoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292261.png)
![(3Z)-3-(1,3-benzodioxol-5-ylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292264.png)
![4-[(2E)-2-(2-amino-9-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide](/img/structure/B292265.png)
![(10Z)-11-amino-10-[(4-chlorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one](/img/structure/B292266.png)
![(3Z)-2-amino-3-[(4-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one](/img/structure/B292267.png)